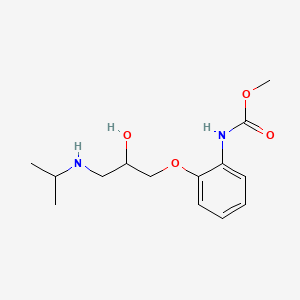
Carbamic acid, (2-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (2-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, methyl ester is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a carbamic acid moiety and a phenyl group substituted with a hydroxy and an amino group. The presence of these functional groups makes it a versatile compound with diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, methyl ester typically involves multiple steps. One common method includes the reaction of 2-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenol with methyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate carbamate, which is then converted to the final product by methylation.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of catalysts and solvents can enhance the reaction rate and yield. Purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (2-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
Carbamic acid, (2-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of carbamic acid, (2-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxy and amino groups play a crucial role in these interactions, facilitating hydrogen bonding and electrostatic interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl carbamate: A simpler carbamate ester with similar reactivity but lacking the phenyl and hydroxy groups.
Esmolol hydrochloride: A beta-blocker with a similar carbamate structure but different pharmacological properties.
Methylurethane: Another carbamate ester used in different industrial applications.
Uniqueness
Carbamic acid, (2-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, methyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and amino groups on the phenyl ring allows for diverse interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
52224-11-0 |
|---|---|
Molecular Formula |
C14H22N2O4 |
Molecular Weight |
282.34 g/mol |
IUPAC Name |
methyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate |
InChI |
InChI=1S/C14H22N2O4/c1-10(2)15-8-11(17)9-20-13-7-5-4-6-12(13)16-14(18)19-3/h4-7,10-11,15,17H,8-9H2,1-3H3,(H,16,18) |
InChI Key |
BAISSYUHSHBUJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1NC(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















